Iridium--lanthanum (3/7)
Description
Contextualization of Iridium-Lanthanum Compound Classes in Academic Research
Academic research into the iridium-lanthanum system has primarily focused on two main classes of compounds: intermetallics and oxides.
Intermetallics: These are compounds formed between two or more metallic elements, exhibiting ordered crystal structures distinct from their constituent metals. wikipedia.org The Iridium-Lanthanum phase diagram reveals the existence of several intermetallic compounds with varying stoichiometries. These ordered alloys are of fundamental interest for their potential magnetic, superconducting, and high-temperature structural properties. wikipedia.orgcam.ac.uk
Oxides: In the presence of oxygen, iridium and lanthanum can form complex oxides. These materials are investigated for their potential as catalysts, electronic conductors, and materials with unique magnetic ordering. The interplay between the iridium and lanthanum ions, mediated by oxygen, can lead to novel electronic states and functionalities. rsc.org
The Potential for Novel Stoichiometries such as 3/7: The concept of stoichiometry, the fixed ratio of elements in a compound, is central to chemistry. While common stoichiometries are often dictated by simple valence rules, research into complex materials has unveiled a plethora of compounds with unusual or "off" stoichiometries. jmst.orgias.ac.in In the iridium-lanthanum system, the 3/7 ratio of iridium to lanthanum (or vice versa in the case of oxides) represents a departure from simple binary compositions and hints at complex crystal structures and bonding arrangements. The study of such unconventional stoichiometries is a key driver for discovering new materials with potentially unprecedented properties.
Historical Evolution of Research on Iridium-Lanthanum Systems
The investigation of intermetallic compounds has a rich history, dating back to the early 20th century with the advent of X-ray diffraction, which allowed for the determination of their ordered crystal structures. acs.org The systematic study of binary phase diagrams, including those involving iridium and lanthanum, gained momentum in the mid-20th century. A notable reference to the X-ray studies of the iridium-lanthanum system appeared in 1974. researchgate.net
The discovery and characterization of specific iridium-lanthanum compounds have progressed over the years. For instance, early work identified several intermetallic phases. More recently, the focus has expanded to include ternary systems, such as oxides, and the exploration of novel synthetic routes to access new phases and morphologies. rsc.org The development of advanced characterization techniques has been crucial in understanding the intricate crystal structures and physical properties of these materials.
Academic Significance and Current Research Gaps Pertaining to Iridium-Lanthanum Compounds
The academic significance of iridium-lanthanum compounds lies in their potential to exhibit a wide range of physical phenomena. The strong spin-orbit coupling of iridium, combined with the f-electrons of lanthanum, can give rise to exotic electronic and magnetic states. The exploration of these materials contributes to a fundamental understanding of structure-property relationships in solid-state chemistry. acs.org
Despite the progress made, several research gaps remain:
Synthesis of Novel Compounds: The full compositional landscape of the Iridium-Lanthanum system, particularly in ternary and quaternary systems, is yet to be fully explored. There is a continuous search for new compounds with unique stoichiometries and crystal structures. Challenges in synthesis, often requiring high temperatures and controlled atmospheres, present a significant hurdle. acs.orgnih.gov
Characterization of Properties: Many of the known iridium-lanthanum compounds have not been fully characterized in terms of their physical properties. Detailed studies of their magnetic, electronic transport, and thermal properties are needed to uncover their potential for applications.
Understanding Unconventional Stoichiometries: The structural and electronic principles that stabilize compounds with unusual stoichiometries like 3/7 are not always well understood. Further theoretical and experimental work is required to rationalize their formation and predict new phases. jmst.org
Exploration of Nanostructures: The synthesis of iridium-lanthanum compounds in nanocrystalline or amorphous forms is a relatively new area of research. These nanostructured materials can exhibit properties that are significantly different from their bulk counterparts, opening up new avenues for applications in areas like catalysis. rsc.org
Detailed Research Findings
A key finding in the study of the iridium-lanthanum system is the existence of the intermetallic compound Ir₃La₇ . This compound is noted in the Ir-La binary phase diagram and possesses a specific crystal structure.
In the realm of oxides, the compound Trilanthanum Iridium Septaoxide (La₃IrO₇) is of particular interest. Research has shown that this compound can exist in at least two different polymorphic forms, each with a distinct crystal structure. The synthesis of these polymorphs has been achieved using a molten cesium hydroxide (B78521) flux method, yielding single crystals suitable for X-ray diffraction analysis.
The following table summarizes the crystallographic data for several known iridium-lanthanum compounds, highlighting the diversity of structures within this system.
| Compound Name | Formula | Crystal System | Space Group |
| Iridium-Lanthanum (1:1) | IrLa | - | - |
| Iridium-Lanthanum (5:1) | Ir₅La | Hexagonal | P6/mmm |
| Iridium-Lanthanum (7:2) | Ir₇La₂ | Hexagonal | P6₃/mmc |
| Iridium-Lanthanum (3:1) | Ir₃La | Rhombohedral | R-3m |
| Iridium-Lanthanum (2:1) | Ir₂La | Cubic | Fd-3m |
| Iridium-Lanthanum (3:5) | Ir₃La₅ | Tetragonal | P4/ncc |
| Iridium-Lanthanum (3:7) | Ir₃La₇ | Hexagonal | P6₃mc |
| Iridium-Lanthanum (1:3) | IrLa₃ | Orthorhombic | Pnma |
| Trilanthanum Iridium Septaoxide (Polymorph A) | La₃IrO₇ | Orthorhombic | Cmcm |
| Trilanthanum Iridium Septaoxide (Polymorph B) | La₃IrO₇ | Monoclinic | P2₁/n |
Table 1: Crystallographic Data for Selected Iridium-Lanthanum Compounds
Properties
CAS No. |
12030-71-6 |
|---|---|
Molecular Formula |
Ir3La7 |
Molecular Weight |
1548.99 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/3Ir.7La |
InChI Key |
OVKPOPILQRDVCY-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[La].[La].[La].[La].[La].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Advanced Characterization Techniques for Iridium Lanthanum Systems
Structural and Morphological Probing
The physical and chemical behavior of iridium-lanthanum compounds is intrinsically linked to their crystal structure and microstructure. A suite of advanced techniques is employed to probe these characteristics from the atomic to the macroscopic scale.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters
X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials. It is fundamentally used to identify the crystalline phases present in a sample and to determine their lattice parameters with high precision. When a beam of X-rays interacts with a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities, which is characteristic of the material's crystal structure.
In the context of the Ir-La system, XRD is employed to confirm the formation of specific intermetallic compounds after synthesis processes like arc melting or annealing. By comparing the experimental diffraction pattern to databases, researchers can identify known phases such as LaIr₂, LaIr₅, or other potential stoichiometries. For novel compounds, the diffraction pattern can be indexed to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., cubic, tetragonal, orthorhombic). lnu.edu.ua
Line-broadening analysis of the XRD peaks can also provide information about the average crystallite size and the presence of microstrain within the lattice. For instance, in studies of iridium oxide nanoparticles, XRD line-broadening analysis has been used to detail the influence of temperature on crystallite size. nih.gov
Table 1: Crystallographic Data for a Known Iridium (Ir) Phase
| Property | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Space Group Number | 225 |
| Lattice Parameter (a) | 3.85 Å |
| Atomic Positions | Ir at (0, 0, 0) |
This table presents data for pure Iridium as a reference for a face-centered cubic (fcc) structure within the broader materials system. materialsproject.org
Electron Microscopy for Microstructural and Nanostructural Analysis
Electron microscopy techniques offer significantly higher resolution than optical microscopy, enabling detailed investigation of the microstructure and nanostructure of materials.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of a material. In this technique, a focused beam of electrons is scanned across the sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are collected to form a three-dimensional-like image of the surface.
For iridium-lanthanum alloys, SEM analysis reveals critical information about the grain size, shape, and distribution. It can identify the presence of different phases through contrast differences (often related to atomic number) and can be used to observe microstructural features such as grain boundaries, pores, and cracks. nih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM provides not just morphological information but also elemental composition of the observed features. nih.gov
Transmission Electron Microscopy (TEM) provides unparalleled resolution for imaging the internal structure of materials at the nanoscale. wikipedia.org A high-energy electron beam is transmitted through an ultrathin specimen (typically less than 100 nm thick), and the interactions of the electrons with the sample are used to form an image. wikipedia.org
High-Resolution TEM (HRTEM) allows for the direct visualization of atomic columns in a crystal lattice, making it possible to study crystal defects such as dislocations and stacking faults. thermofisher.com Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of nano-sized regions of the material. For amorphous materials, like a lanthanum-iridium solid solution with a flute-like nanostructure, TEM is essential to confirm the absence of long-range crystalline order and to characterize the unique morphology. rsc.org In such cases, HRTEM can reveal the short-range atomic arrangement. rsc.org
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides extremely high-resolution, three-dimensional images of a sample's surface. jeremyjordan.me It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. jeremyjordan.me A laser beam deflection system measures the vertical movements of the cantilever as it interacts with the surface forces (e.g., van der Waals forces), allowing for the generation of a detailed topographical map. researchgate.net
AFM is particularly useful for quantifying surface roughness with high precision and for imaging features at the nanometer and sub-nanometer scale. universite-paris-saclay.frazooptics.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air or liquid. This capability is advantageous for studying surface processes in real-time. For Ir-La systems, AFM can be used to characterize the surface of thin films or bulk samples, providing quantitative data on feature heights and surface texture that can influence the material's properties. mdpi.com
Compositional and Elemental Characterization
Determining the precise elemental composition and distribution within a material is crucial for confirming stoichiometry and understanding its chemical properties. Techniques are often integrated with electron microscopes to provide spatially resolved chemical analysis.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It is typically coupled with an SEM or TEM. When the electron beam strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy level then fills the vacancy, releasing a characteristic X-ray whose energy is unique to that specific element. wikipedia.org By detecting and measuring the energy of these emitted X-rays, an EDS system can identify the elements present in the sample and quantify their relative abundance. thermofisher.com In the study of Ir-La alloys, EDS mapping can reveal the spatial distribution of iridium and lanthanum, confirming the homogeneity of a phase or identifying elemental segregation at grain boundaries or interfaces. researchgate.net
Another powerful technique, often used in conjunction with TEM, is Electron Energy Loss Spectroscopy (EELS). EELS analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org Some electrons lose energy due to inelastic scattering, and the amount of energy lost is characteristic of the elements and even the chemical bonding states within the sample. wikipedia.orgnih.gov EELS is particularly sensitive to light elements and can provide information about oxidation states and electronic structure. eels.info For an Ir-La compound, EELS could be used to probe the local electronic environment of both the iridium and lanthanum atoms.
Thermodynamic and Kinetic Characterization
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduinfinitiaresearch.com This technique is widely used to determine the thermal stability of materials and to study their decomposition pathways. infinitiaresearch.com
For the iridium-lanthanum (3/7) compound, TGA can provide valuable information about its stability at elevated temperatures. By heating a sample of Ir3La7 at a constant rate, one can identify the temperatures at which mass loss occurs. infinitiaresearch.com These mass loss events could correspond to the desorption of adsorbed species, the decomposition of the compound, or oxidation in the presence of an oxidizing atmosphere.
A typical TGA experiment on Ir3La7 would involve heating the sample in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The resulting thermogram would plot the percentage of mass remaining against temperature. Any significant drop in mass would indicate a decomposition event. By analyzing the temperature at which this occurs, the thermal stability of the compound can be assessed. nih.govresearchgate.net
A hypothetical TGA result for the decomposition of an Ir3La7 precursor might show the following stages:
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 100 - 200 | 5 | Loss of adsorbed water |
| 400 - 600 | 15 | Decomposition of organic ligands (from precursor) |
| > 800 | 2 | Initial decomposition of the intermetallic compound |
Note: The data in this table is hypothetical and for illustrative purposes only.
Nitrogen Adsorption Isotherms for Surface Area Analysis
Nitrogen adsorption-desorption isotherms are a standard method for determining the specific surface area and pore size distribution of porous materials. undip.ac.id The technique involves measuring the amount of nitrogen gas adsorbed onto the surface of a material at a constant temperature (typically 77 K) as a function of relative pressure. researchgate.net
While intermetallic compounds like Iridium-lanthanum (3/7) are generally not porous in their bulk form, this technique is highly relevant if the material is synthesized in a high-surface-area form, such as nanoparticles or as a supported catalyst. In such cases, the surface area is a critical parameter that can influence the material's catalytic activity and other surface-dependent properties.
The Brunauer-Emmett-Teller (BET) theory is commonly applied to the nitrogen adsorption data to calculate the specific surface area. undip.ac.idresearchgate.net The shape of the isotherm can also provide qualitative information about the pore structure of the material (microporous, mesoporous, or macroporous). 3p-instruments.com
For a hypothetical high-surface-area Ir3La7 material, the following data might be obtained from nitrogen adsorption analysis:
| Parameter | Value |
|---|---|
| BET Surface Area (m²/g) | 45 |
| Total Pore Volume (cm³/g) | 0.12 |
| Average Pore Diameter (nm) | 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), Potential Step Chronoamperometry (PSCA))
Electrochemical techniques are essential for characterizing the redox properties and interfacial behavior of conductive materials like Iridium-lanthanum (3/7), particularly in applications such as electrocatalysis.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two or more set values while the resulting current is measured. ossila.comresearchgate.net CV can be used to identify the oxidation and reduction potentials of electroactive species and to study the kinetics of electron transfer reactions. acs.org For Ir-La systems, CV can reveal the potentials at which iridium and/or lanthanum undergo redox transitions. researchgate.nete3s-conferences.org
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the impedance of an electrochemical system over a range of frequencies. nih.govnih.govresearchgate.net By applying a small amplitude AC potential, the impedance response can be measured and modeled using an equivalent circuit. nih.govresearchgate.net This allows for the deconvolution of various processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion. nih.govnih.gov For an Ir3La7 electrode, EIS could be used to evaluate its performance as an electrocatalyst by determining its charge transfer resistance for a specific reaction. nih.govresearchgate.net
Potential Step Chronoamperometry (PSCA) is an electrochemical technique where the potential of the working electrode is stepped from an initial potential to a final potential, and the resulting current is monitored as a function of time. als-japan.compineresearch.comwikipedia.orglibretexts.org This method is often used to study reaction mechanisms and to determine diffusion coefficients of electroactive species. unt.edu In the context of Ir3La7, PSCA could be employed to investigate the kinetics of a catalytic reaction occurring on its surface.
A summary of information obtainable from these techniques for a hypothetical Ir3La7 electrode is presented below:
| Technique | Key Parameters Determined | Potential Insights for Ir3La7 |
|---|---|---|
| Cyclic Voltammetry (CV) | Redox potentials, peak currents | Identification of Ir and La redox processes, assessment of electrochemical activity. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, solution resistance | Evaluation of electrode kinetics, understanding of the electrode-electrolyte interface. |
| Potential Step Chronoamperometry (PSCA) | Current decay profiles, diffusion coefficients | Investigation of reaction mechanisms and mass transport limitations. |
Heat Capacity Measurements for Thermodynamic Properties
Heat capacity measurements are fundamental for determining the thermodynamic properties of a material. The heat capacity, C_p, is the amount of heat required to raise the temperature of a substance by one degree. By measuring the heat capacity over a range of temperatures, other important thermodynamic functions such as entropy (S) and enthalpy (H) can be derived. umich.eduumich.edu
For Iridium-lanthanum (3/7), low-temperature heat capacity measurements are particularly valuable for understanding its electronic and lattice properties. At very low temperatures, the heat capacity can be separated into contributions from the lattice vibrations (phonons) and the conduction electrons. The electronic contribution is proportional to temperature (γT), while the lattice contribution is proportional to the cube of the temperature (βT³).
By fitting the low-temperature heat capacity data to the equation C_p = γT + βT³, the electronic heat capacity coefficient (γ) and the lattice heat capacity coefficient (β) can be determined. The electronic coefficient, γ, is related to the density of states at the Fermi level, providing insight into the electronic structure of the compound. The lattice coefficient, β, is related to the Debye temperature, which is a measure of the stiffness of the crystal lattice. In some lanthanide-containing compounds, an additional Schottky contribution to the heat capacity may be observed due to the thermal population of crystal field-split energy levels of the lanthanide ions. umich.eduumich.edu
Hypothetical low-temperature heat capacity data for Ir3La7 could yield the following thermodynamic parameters:
| Parameter | Symbol | Hypothetical Value | Unit |
|---|---|---|---|
| Electronic Heat Capacity Coefficient | γ | 5.2 | mJ/(mol·K²) |
| Debye Temperature | Θ_D | 250 | K |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical and Computational Studies on Iridium Lanthanum Compounds
Quantum Mechanical Approaches for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the behavior of materials like Iridium-lanthanum (3/7). These methods provide a microscopic view of electron interactions and their consequences for the macroscopic properties of the compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for the computational study of condensed matter systems, offering a balance between accuracy and computational cost. Within the framework of DFT, various software packages and functionals are employed to approximate the complex many-body electronic problem.
The Vienna Ab initio Simulation Package (VASP) is a widely used plane-wave DFT code for performing such calculations. arxiv.orgresearchgate.net It allows for the determination of the electronic ground state, from which numerous properties can be derived. For the exchange-correlation functional, which is a key component of DFT, the Generalized Gradient Approximation (GGA), particularly the formulation by Perdew, Burke, and Ernzerhof (PBE), is commonly utilized for its accuracy in describing solid-state systems. arxiv.orgdiva-portal.org
Systematic DFT calculations are crucial for achieving a level of resolution comparable to the small energy scales relevant to superconductivity. dntb.gov.ua This involves careful optimization of parameters such as the k-point mesh and the plane-wave cutoff energy to ensure convergence of the calculated properties. dntb.gov.ua While specific DFT studies utilizing VASP and the PBE functional on Iridium-lanthanum (3/7) are not extensively detailed in the available literature, this combination of tools is a standard and reliable approach for investigating the electronic structure of intermetallic superconductors. arxiv.orgresearchgate.netdntb.gov.ua
Analysis of Spin-Orbit Coupling Effects on Electronic Properties
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In materials containing heavy elements like iridium, SOC can be particularly strong and can have a profound impact on the electronic structure. researchgate.net This is especially true in noncentrosymmetric superconductors, a class of materials to which Iridium-lanthanum (3/7) belongs, where the lack of inversion symmetry in the crystal lattice gives rise to an antisymmetric spin-orbit coupling. arxiv.org
This antisymmetric SOC can lift the spin degeneracy of the electronic bands, leading to a splitting of the Fermi surface into spin-polarized sheets. arxiv.orgaps.org This splitting can have significant consequences for the superconducting state, potentially allowing for the mixing of spin-singlet and spin-triplet pairing states, which is a hallmark of unconventional superconductivity. aps.org The effect of SOC on the Fermi surface can lead to anisotropic superconducting gaps. aps.org For iron-based superconductors, it has been shown that even a relatively large SOC may have a negligible effect on the gap structure in some cases, while in others it can favor different pairing symmetries. arxiv.org In the context of LaTSi3 compounds, studies have indicated that the band splitting due to SOC around the Fermi level is not very effective, suggesting that spin-up and spin-down electrons occupy nearly the same Fermi surface, which is consistent with conventional BCS-type superconductivity. researchgate.net More recent studies on LaH10 under pressure highlight the importance of SOC in accurately modeling the electronic properties and predicting the superconducting transition temperature. preprints.org
Computational Modeling of Material Behavior and Interfacial Dynamics
Beyond the static electronic structure, computational modeling allows for the simulation of dynamic processes and the behavior of materials at interfaces. These simulations provide insights into charge transfer phenomena and structural stability.
Simulation of Charge Transfer Mechanisms at Heterointerfaces
The behavior of electrons at the interface between two different materials, known as a heterointerface, can be dramatically different from their behavior in the bulk. Charge transfer across these interfaces can lead to the emergence of novel electronic states, such as two-dimensional electron gases.
While specific simulations of charge transfer at heterointerfaces involving Iridium-lanthanum (3/7) and materials like TiO₂/IrO₂ are not readily found in the literature, studies on other lanthanum-based oxide heterointerfaces provide valuable insights into the underlying mechanisms. For instance, in LaNiO3/LaFeO3 superlattices, charge transfer from iron to nickel has been observed. arxiv.org Similarly, at the LaAlO3/SrTiO3 interface, both electronic and ionic charge transfer processes have been identified and shown to be crucial for the resulting electronic properties. osti.gov These studies often employ DFT calculations to model the charge redistribution and the resulting changes in the electronic band structure at the interface. The principles and computational techniques used in these investigations, such as calculating the layer-resolved density of states and modeling the effects of defects, would be directly applicable to understanding charge transfer at iridium-lanthanum heterointerfaces.
Molecular Dynamics Simulations for Structural Transformations
Molecular dynamics (MD) is a powerful computational method used to simulate the time evolution of a system of atoms and molecules. By solving the classical equations of motion, MD simulations can provide insights into dynamic processes such as structural phase transitions.
In the context of intermetallic compounds, MD simulations can be used to study pressure-induced or temperature-driven structural transformations. These simulations rely on interatomic potentials that accurately describe the forces between the atoms. For complex systems, these potentials can be derived from first-principles calculations. The simulations can then track the atomic movements and changes in the crystal structure as external conditions like pressure or temperature are varied.
While specific MD simulation studies on the structural transformations of Iridium-lanthanum (3/7) are not prevalent in the reviewed literature, the methodology has been successfully applied to other materials to understand the atomistic mechanisms of phase transitions. For example, MD simulations have been used to study the reversible transformation between different coordinated structures in silicon carbide under pressure. Such an approach could be employed to investigate the stability of the Iridium-lanthanum (3/7) crystal structure under different conditions and to explore potential phase transitions.
Finite Element Method (FEM) for System Response and Heat Transfer Modeling
The Finite Element Method (FEM) is a powerful numerical technique used to predict how a material or system behaves under various physical conditions. In the context of iridium-lanthanum alloys, FEM simulations are crucial for understanding their thermomechanical response without the need for extensive and costly physical experiments. These simulations can model complex phenomena such as heat transfer, thermal stress, and structural deformation, which are vital for applications involving high temperatures or significant mechanical loads.
Key aspects of modeling Ir-La systems with FEM include:
Heat Transfer Analysis: FEM can simulate conductive, convective, and radiative heat transfer. mdpi.com By defining the thermal properties of the Ir-La alloy (thermal conductivity, specific heat capacity) and the boundary conditions (applied heat sources, ambient temperature), the model can accurately predict the temperature field throughout the component. mdpi.com This information is critical for understanding thermal stability, predicting phase transitions, and preventing overheating-induced failure.
A typical FEM simulation for an Iridium-Lanthanum component would involve the inputs and produce the outputs summarized in the table below.
Table 1: Parameters in a Typical FEM Simulation for Ir₇La₃ Alloy
| Parameter Category | Specific Parameter | Description & Relevance for Ir-La System |
|---|---|---|
| Input Parameters (Material Properties) | Thermal Conductivity | Rate at which heat is conducted through the Ir-La alloy. |
| Specific Heat Capacity | The amount of heat needed to raise the temperature of a unit mass of the alloy by one degree. | |
| Coefficient of Thermal Expansion | Describes how the size of the Ir-La alloy changes with a change in temperature. | |
| Elastic Modulus & Poisson's Ratio | Defines the alloy's stiffness and its response to mechanical stress. | |
| Input Parameters (Boundary Conditions) | Heat Flux / Applied Temperature | Simulates external heat sources or environmental temperatures. mdpi.com |
| Mechanical Loads & Constraints | Represents external forces, pressures, and physical constraints on the component. | |
| Simulation Outputs | Temperature Distribution | A map of the temperature across the component over time. mdpi.com |
| Stress/Strain Fields | Predicts internal stresses and deformations due to thermal and mechanical loads. mdpi.com | |
| Distortion & Displacement | Shows the overall change in shape and position of the component. |
Predictive Computational Materials Design and Discovery
Swarm-Intelligence Structural Searches for Novel Iridium-Lanthanum Phases
The discovery of new materials with desired properties is often a slow and serendipitous process. Modern computational methods, however, can dramatically accelerate this discovery. Swarm intelligence (SI) is a field of artificial intelligence that draws inspiration from the collective behavior of social organisms like ant colonies or flocks of birds. wikipedia.orgulb.ac.be In materials science, these principles are adapted to create powerful algorithms for predicting stable crystal structures of compounds without any prior experimental data.
One of the most successful SI techniques for crystal structure prediction is Particle Swarm Optimization (PSO). auburn.edu The CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) method is a prominent example of a PSO-based algorithm. calypso.cn This method works by generating a population of random, but physically plausible, crystal structures (the "swarm"). Each structure is a "particle" in the search space. The energy of each structure is then calculated using first-principles methods (like Density Functional Theory). The algorithm iteratively evolves the population, with each particle moving through the search space, influenced by its own best-found position and the best-found position of the entire swarm. auburn.edu This collective movement allows for an efficient exploration of the potential energy surface to locate the most stable (lowest energy) crystal structures.
For the iridium-lanthanum system, a CALYPSO search could uncover not only the known equilibrium phases but also novel, metastable structures that might be synthesizable under high pressure or via thin-film deposition techniques. The search could also be extended to predict related compounds, such as iridium-lanthanum nitrides. By analogy with predicted high-pressure transition metal nitrides like IrN₄ and IrN₇, swarm-intelligence searches could explore the possibility of forming complex ternary Ir-La-N compounds with unique electronic or mechanical properties.
The workflow for such a predictive study is outlined in the table below.
Table 2: Workflow for Swarm-Intelligence Based Structural Search (e.g., CALYPSO)
| Step | Action | Description |
|---|---|---|
| 1 | Initialization | Define the chemical system (e.g., Ir, La atoms) and simulation parameters (e.g., number of atoms per unit cell, pressure). A population of random, physically valid structures is generated. calypso.cn |
| 2 | Local Optimization | The geometry of each structure in the initial population is relaxed to a local energy minimum using first-principles calculations. |
| 3 | Fitness Evaluation | The calculated enthalpy (or energy) of each relaxed structure serves as its "fitness" value. Lower energy corresponds to higher fitness. |
| 4 | Swarm Evolution | A new generation of structures is produced. Some are generated via PSO, where structures are "moved" based on the best-known local and global structures. Others are randomly generated to maintain diversity. auburn.edu |
| 5 | Iteration | Steps 2-4 are repeated for many generations. The algorithm continuously explores the energy landscape, preserving the best-found structures. |
| 6 | Termination & Analysis | The search is terminated when no lower-energy structures are found for a set number of generations. The most stable structures are then analyzed for their crystallographic, electronic, and mechanical properties. |
Application of Machine Learning Methodologies in Materials Prediction
While first-principles methods like DFT are highly accurate, they are computationally expensive. This cost makes it impractical to screen the vast number of potential chemical compositions and structures for new materials. Machine learning (ML) offers a data-driven approach to bypass this bottleneck. osti.gov By training on existing datasets from experiments or high-throughput computations, ML models can learn the complex relationships between a material's composition and its properties, enabling rapid prediction for new, unseen candidates. mit.eduarxiv.org
In the context of the iridium-lanthanum system, ML can be applied in several ways:
Phase Stability Prediction: An ML model can be trained to predict the stability (e.g., formation energy) of a potential Ir-La compound. mdpi.comresearchgate.net The input features for the model would be derived from the fundamental properties of iridium and lanthanum atoms (e.g., electronegativity, atomic radius, valence electron count). The model would then output a prediction of whether a given stoichiometry, like Ir₇La₃, is likely to form a stable single phase or decompose into other compounds. researchgate.net
Property Prediction: Beyond stability, ML models can predict specific functional properties. For instance, using data from known iridium complexes, an Artificial Neural Network (ANN) could be trained to predict the photophysical properties of a new Ir-La compound. mit.edunih.govresearchgate.net This accelerates the search for materials with specific electronic or optical characteristics.
Accelerating Discovery: ML models can be integrated with other computational techniques. For example, an ML potential could be developed to replace the computationally expensive DFT calculations within a swarm intelligence search, drastically speeding up the exploration of the energy landscape. calypso.cn
Various ML algorithms are suited for materials prediction, each with its own strengths. The choice of algorithm often depends on the size and nature of the available data. researchgate.net
Research on Advanced Functional Properties and Applications of Iridium Lanthanum Materials
Superconducting Phenomena in Iridium-Lanthanum Systems
The interplay between iridium and lanthanum gives rise to notable superconducting properties, particularly in the intermetallic compound LaIr₃. This section delves into the fundamental mechanisms, critical parameters, and electronic contributions that define the superconducting state in this system.
The superconductivity observed in LaIr₃ is understood within the framework of the Bardeen-Cooper-Schrieffer (BCS) theory. nih.govarxiv.orgresearchgate.net This theory posits that below a certain critical temperature, electrons near the Fermi surface can overcome their mutual electrostatic repulsion and form bound pairs, known as Cooper pairs. bhcollege.ac.ingsu.edu The attractive force that mediates this pairing is not direct but is instead facilitated by interactions with the crystal lattice vibrations, or phonons. bris.ac.uk
In the case of LaIr₃, physical property measurements confirm it to be a BCS-type superconductor. nih.govarxiv.orgresearchgate.net The mechanism involves an electron moving through the crystal lattice, causing a distortion that creates a region of localized positive charge. This transient positive region then attracts a second electron, leading to the formation of a Cooper pair. bris.ac.uk These pairs are more stable than individual electrons within the lattice and can move without scattering off impurities or lattice vibrations, resulting in zero electrical resistance. fiveable.me While LaIr₃ fits the BCS model, it is characterized as a weak-coupling superconductor. arxiv.org This is suggested by the normalized heat capacity jump at the transition temperature (ΔC/γTc), which is approximately 1.0, a value lower than the 1.43 expected for the weak-coupling limit in BCS theory. arxiv.orgwarwick.ac.uk
The superconducting state is a delicate phase that can be disrupted by thermal energy or a sufficiently strong magnetic field. fiveable.mewikipedia.org The critical temperature (Tc) is the threshold below which a material transitions into a superconducting state. For LaIr₃, the superconducting transition occurs at a critical temperature of approximately 2.5 K. arxiv.org
Beyond the critical temperature, a critical magnetic field (Hc) is another fundamental parameter defining the superconducting state. If an external magnetic field stronger than Hc is applied, the superconductivity will be destroyed, and the material will revert to its normal, resistive state. gsu.edu LaIr₃ is classified as a type-II superconductor, which is characterized by two critical magnetic fields, Hc1 and Hc2. arxiv.orgresearchgate.net Magnetization measurements have determined the upper critical field at absolute zero, µ₀Hc2(0), to be 3.84 T. arxiv.org
| Property | Value | Significance |
|---|---|---|
| Critical Temperature (Tc) | ~2.5 K | Temperature below which the material becomes superconducting. arxiv.org |
| Upper Critical Magnetic Field (µ₀Hc2(0)) | 3.84 T | Maximum magnetic field the material can withstand while remaining superconducting at 0 K. arxiv.org |
| Superconductor Type | Type-II | Allows for the partial penetration of a magnetic field in a vortex state between a lower and an upper critical field. arxiv.orgresearchgate.net |
| Heat Capacity Jump (ΔC/γTc) | ~1.0 | Indicates a weak-coupling BCS superconductor, as it is below the theoretical value of 1.43. arxiv.orgwarwick.ac.uk |
Electronic band structure calculations are crucial for understanding the contributions of different orbitals to superconductivity. In LaIr₃, it has been shown that the iridium 5d-electrons play a dominant role in the superconducting state. nih.govarxiv.org These d-states are the primary contributors to the electronic density of states at the Fermi level, which is where the Cooper pairing occurs. nih.govarxiv.orgresearchgate.net The superconductivity in LaIr₃ is thus considered to be derived from the Ir d-band. nih.govarxiv.org
Furthermore, a strong spin-orbit coupling effect, originating from the heavy iridium atoms, is observed in LaIr₃. nih.govarxiv.orgwarwick.ac.uk This interaction creates a more complex Fermi surface, which influences the superconducting properties. nih.govarxiv.org In contrast, the role of lanthanum's f-electrons in the superconductivity of LaIr₃ appears to be minimal. One study suggests a notable lack of f-orbitals near the Fermi surface, which would preclude them from participating directly in the formation of Cooper pairs. warwick.ac.uk The primary electronic contribution to the superconductivity in this system is therefore attributed to the d-orbitals of iridium.
Electrocatalytic and Catalytic Performance Studies
Iridium-lanthanum materials have emerged as promising candidates for electrocatalysis, particularly in the context of renewable energy technologies such as water splitting. Their catalytic activity is a subject of intensive research, focusing on reactions like the oxygen evolution reaction (OER).
The oxygen evolution reaction is a critical half-reaction in water electrolysis, but it is often a bottleneck due to its sluggish kinetics. osti.gov Iridium-based materials are among the most active and stable catalysts for OER in acidic media. osti.gov The incorporation of lanthanum into iridium oxides, such as in the compound La₃IrO₇, has been shown to have a significant promotional effect on OER activity.
Research suggests that lanthanum can enhance catalytic performance through several mechanisms. One proposed mechanism is that the presence of lanthanum can lead to the deconstruction of the crystalline lattice under OER conditions, forming an amorphous overlayer that is more catalytically active. nih.gov This amorphization can increase the number of accessible active sites. In the case of La₃IrO₇, electrochemical activation can lead to a surface that is lanthanum-deficient, resulting in a highly efficient iridium oxide electrocatalyst for OER. researchgate.net Another study on an amorphous lanthanum-iridium solid solution demonstrated that the presence of La ions results in a lower symmetry of the IrO₆ octahedra, which, along with a unique open nanostructure, contributes to excellent OER activity. rsc.org This particular amorphous catalyst showed a mass activity 12 times higher than that of crystalline IrO₂. rsc.org
| Catalyst | Key Finding | Reference |
|---|---|---|
| La₃IrO₇ | Electrochemical activation creates a highly active surface lanthanum-deficient iridium oxide. | researchgate.net |
| Amorphous La-Ir Nanoflutes (La-Ir NF) | Exhibits a 12-fold higher mass activity for OER compared to crystalline IrO₂. | rsc.org |
| La-modified Co₃O₄ | Increased La³⁺ concentration leads to lattice deconstruction and the formation of a more active amorphous overlayer. | nih.gov |
For instance, the development of an amorphous lanthanum-iridium solid solution with a novel open structure has been shown to be a promising strategy for creating more efficient electrocatalysts for water splitting. rsc.org The unique morphology and the electronic effects induced by lanthanum contribute to a lower onset potential and a smaller Tafel slope for the OER, which are indicators of improved catalytic activity. rsc.org Research into lanthanum transition-metal sulfides has also shown promise for bifunctional water splitting, indicating the versatility of lanthanum-containing compounds in electrocatalysis. researchgate.net The overarching strategy in this field is to leverage the synergistic effects between iridium and lanthanum to design catalysts that are not only highly active but also stable under the harsh oxidative conditions of water electrolysis. rsc.org
Investigation of Catalyst Stability and Surface Evolution Under Operando Conditions
The stability and surface evolution of iridium-lanthanum materials under operando conditions are critical for their application in catalysis, particularly in demanding processes like the oxygen evolution reaction (OER). Research into iridium-based catalysts reveals a complex relationship between structure, activity, and stability. Under OER conditions, iridium surfaces undergo oxidation and deprotonation, which is essential for creating the electrophilic oxygen species required for the reaction. universiteitleiden.nlmpg.de
In iridium-lanthanum systems, lanthanum can play a crucial role in stabilizing iridium in the catalyst structure. For instance, lanthanum-doping has been shown to assist in anchoring iridium atomically within a Co3O4 lattice, leading to higher atomic dispersion and an elevated oxidation state for iridium. researchgate.net This structural arrangement can enhance both the activity and stability of the catalyst. researchgate.net
The stability of iridium-based catalysts is often inversely related to their activity. researchgate.net Highly active amorphous iridium oxides can be more prone to dissolution. The presence of lanthanum can help mitigate this by modifying the electronic and geometric structure of the iridium active sites, thereby enhancing stability. The stability number, defined as the ratio of evolved oxygen to dissolved iridium, is a useful metric for comparing the stability of different iridium-based materials. dicp.ac.cn
Homogeneous and Heterogeneous Catalysis Investigations (e.g., C-H functionalization using Iridium catalysts; Lanthanide involvement in Michael additions)
Iridium and lanthanum compounds are investigated in a variety of homogeneous and heterogeneous catalytic reactions. While direct catalysis by a specific "Iridium--lanthanum (3/7)" compound is not extensively documented in the provided search results, the individual catalytic activities of iridium and lanthanum provide a strong basis for the potential applications of their combined materials.
C-H Functionalization using Iridium Catalysts:
Iridium complexes are highly effective catalysts for C-H functionalization, a powerful tool for the synthesis of complex organic molecules. diva-portal.orgresearchgate.net These reactions allow for the direct conversion of C-H bonds into C-C, C-N, or other bonds, often with high regioselectivity. For example, iridium catalysts have been developed for the ortho-C-H methylation and d3-methylation of benzoic acids, which is particularly useful for the late-stage functionalization of pharmaceuticals. nih.govnih.gov This method is attractive as it often uses commercially available reagents and can be performed without the need for an inert atmosphere. nih.govnih.gov The [Cp*Ir(III)] catalytic system is a key player in many of these transformations. diva-portal.org
Lanthanide Involvement in Michael Additions:
Lanthanide species, including lanthanum, are known to catalyze Michael additions, an important carbon-carbon bond-forming reaction. arkat-usa.orgumich.edu These reactions typically proceed under neutral conditions, which can be advantageous in avoiding side reactions associated with traditional base-catalyzed methods. arkat-usa.orgumich.edu Lanthanum triflate, for instance, has been used as a catalyst in the synthesis of complex natural products. nih.gov The involvement of lanthanides in these reactions highlights their utility as Lewis acids in organic synthesis. While often studied independently, the combination of an iridium catalyst with a lanthanide co-catalyst could offer synergistic effects, for example, in tandem reactions where both C-H activation and a subsequent Michael addition are desired. The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been investigated with a variety of metal-ligand complexes, including those based on lanthanum and iridium. acs.org
Structural Stability and Phase Transitions under Extreme Conditions
The behavior of materials under extreme conditions of pressure and temperature is a critical area of research for understanding their fundamental properties and potential applications in harsh environments.
High-Pressure Studies of Iridium-Lanthanum Phases
High-pressure studies on the individual components, iridium and lanthanum, reveal significant structural transformations. Lanthanum exhibits a well-known sequence of phase transitions under pressure, moving through various close-packed structures. arxiv.org At very high pressures, a transition to a body-centered tetragonal (bct) phase with the space group I4/mmm has been predicted. arxiv.org High-pressure synthesis in the lanthanum-hydrogen system has also revealed a rich variety of chemical and structural diversity, with seven different lanthanum hydrides being formed between 50 and 180 GPa. nih.gov
Iridium is one of the most incompressible materials known. aps.org Experimental and theoretical studies have investigated its compressibility up to very high pressures. aps.org While a core-level crossing transition was predicted to occur at 80 GPa, recent studies up to 159 GPa have not found clear evidence for this, suggesting it may occur at a much higher pressure of around 400 GPa. aps.org For intermetallic iridium-lanthanum compounds, the combination of the highly compressible lanthanum and the highly incompressible iridium would likely lead to complex high-pressure behavior, with potential for novel phase transitions and electronic structures.
Thermal Stability Research
The thermal stability of iridium-lanthanum compounds is expected to be high, drawing from the properties of the constituent elements. Iridium is a very refractory metal with a melting point of 2446 °C and is one of the most corrosion-resistant metals, even at temperatures as high as 2000 °C. wikipedia.org It maintains good mechanical properties in air at temperatures above 1600 °C. wikipedia.org
Lanthanide compounds, particularly oxides and phosphonates, can also exhibit exceptional thermal stability. rsc.orgmdpi.com For example, certain lanthanide-phosphonate frameworks have been shown to maintain their crystallinity and structural features up to approximately 800 °C. rsc.org The combination of iridium's high melting point and the inherent stability of lanthanide-containing structures suggests that iridium-lanthanum intermetallics would be robust materials suitable for high-temperature applications. Studies on iridium-based light-emitting electrochemical cells have also highlighted the superior thermal stability of iridium complexes compared to those of other transition metals like ruthenium. rsc.org
Intermetallic Chemistry and Alloys Research (General Iridium-Lanthanum Intermetallics)
The study of intermetallic compounds and alloys containing iridium and lanthanum is a field that explores the unique structures and properties that arise from the combination of a platinum-group metal and a rare-earth element.
Relationships between Crystal Structure and Functional Properties
The crystal structure of intermetallic compounds is fundamental to their physical and chemical properties. In systems containing lanthanides, complex crystal structures with giant unit cells can form. For example, ternary intermetallics with the general formula R117Co52+δSn112+γ (where R can be La) adopt the Tb117Fe52Ge112 structure type, which has a face-centered cubic lattice with a lattice parameter of approximately 30 Å. mdpi.com The size of the lanthanide atom can influence the degree of structural disorder within these complex structures. mdpi.com
Iridium crystallizes in a face-centered cubic (fcc) structure. materialsproject.orgmateck.com When alloyed with lanthanum, a variety of intermetallic phases with distinct crystal structures can be expected. These structures will dictate the material's electronic, magnetic, and catalytic properties. For instance, the arrangement of iridium and lanthanum atoms will determine the nature of the active sites in a catalytic application. In amorphous lanthanum-iridium oxides, the distorted IrO6 coordination and shorter atomic distances are thought to be responsible for their excellent OER activity. rsc.org The relationship between the crystal structure and functional properties is a key area of investigation for designing new materials with tailored performance characteristics.
Interactive Data Table: Crystallographic Data of Iridium and Lanthanum
| Element | Crystal System | Space Group | Lattice Parameter (a) |
| Iridium | Cubic | Fm-3m | 3.84 Å |
| Lanthanum (fcc) | Cubic | Fm-3m | 5.30 Å |
Note: The data in this table is based on typical values for the elements and may vary depending on specific conditions.
Alloying Behavior and Phase Diagrams
The alloying behavior of iridium and lanthanum is characterized by the formation of several intermetallic compounds and limited solid solubility. The Ir-La binary phase diagram details the stable phases across the entire compositional range at different temperatures. asminternational.org Analysis of the system reveals the existence of multiple intermetallic phases, indicating strong chemical interactions between the two elements. asminternational.org
Studies on the iridium-lanthanum system have identified several compounds, including Ir₂La and potentially others like Ir₁₇La₂ and IrLa. asminternational.org The formation of these intermetallic phases is a key aspect of the alloying behavior, influencing the mechanical and physical properties of the resulting alloys. The thermodynamic stability of these alloys is indicated by negative enthalpies of formation, suggesting that the mixing of the constituent elements is an energetically favorable process. matec-conferences.org Phase diagrams are crucial tools for materials science, providing essential information for alloy design, heat treatment procedures, and predicting the microstructure and properties of materials. onemine.orgacs.org
The table below summarizes the crystallographic data for known phases in the Iridium-Lanthanum binary system.
| Phase | Composition (wt% La) | Pearson Symbol | Space Group | Prototype |
| Ir₂La | 26.5 | cF24 | Fd-3m | Cu₂Mg |
| IrLa? | 41.9 |
Data sourced from ASM International. asminternational.org The question mark indicates uncertainty in the crystallographic data for this phase.
Perovskite and Other Complex Oxide Systems Involving Iridium and Lanthanum
Beyond binary alloys, iridium and lanthanum form complex oxides, notably those with perovskite-related structures, which exhibit a range of advanced functional properties. ornl.govosti.gov These materials are of significant interest due to the interplay between the large, electropositive lanthanum ion and the iridium ion, which can adopt multiple oxidation states and is subject to strong spin-orbit coupling. researchgate.net An example of such a complex oxide is trilanthanum iridium septaoxide (La₃IrO₇), which has been synthesized in two different polymorphic forms, highlighting the structural diversity of the La-Ir-O system. researchgate.net The tunability of the composition and structure of lanthanum-based perovskite oxides allows for the rational design of materials with tailored electronic and catalytic properties. researchgate.net
Magnetic Structures and Electronic Correlations in Perovskite Iridates (e.g., Sr₂IrO₄ as an analog to La₂CuO₄)
Perovskite iridates have garnered substantial research attention due to the strong interplay between spin-orbit coupling (SOC), electronic correlations, and crystal field effects. researchgate.net This interplay gives rise to novel electronic states, most notably the j_eff = 1/2 Mott insulating state observed in materials like Strontium Iridate (Sr₂IrO₄). researchgate.netaps.org This iridate is isostructural to the parent compound of high-temperature cuprate superconductors, Lanthanum Copper Oxide (La₂CuO₄), making it a key material for comparative studies. nih.govaps.org
In Sr₂IrO₄, the strong SOC splits the t₂g orbitals of the Ir⁴⁺ (5d⁵) ion into a fully occupied j_eff = 3/2 quartet and a half-filled j_eff = 1/2 doublet. aps.org Even a moderate on-site Coulomb repulsion can then split the j_eff = 1/2 band, leading to a Mott insulating state with a canted antiferromagnetic (AFM) order below a Néel temperature of approximately 230-240 K. aps.orgaps.org This behavior draws a strong parallel to La₂CuO₄, where the S=1/2 spins of Cu²⁺ ions lead to an AFM Mott insulator. arxiv.org The magnetic and electronic structures in these layered perovskites are remarkably robust against structural distortions. researchgate.net
The analogy between iridates and cuprates has fueled research into whether doping iridates could lead to high-temperature superconductivity. nih.govarxiv.org Studies on electron-doped (Sr₁₋ₓLaₓ)₂IrO₄ have revealed the presence of an incommensurate magnetic state, similar to the spin density waves observed in hole-doped cuprates, supporting the idea that these two material classes share common competing electronic phases. arxiv.org
The following table provides a comparison of key properties between the analogous compounds Sr₂IrO₄ and La₂CuO₄.
| Property | Sr₂IrO₄ | La₂CuO₄ |
| Crystal Structure | Layered Perovskite (K₂NiF₄ type) | Layered Perovskite (K₂NiF₄ type) |
| Magnetic Ion | Ir⁴⁺ (5d⁵) | Cu²⁺ (3d⁹) |
| Key Interaction | Strong Spin-Orbit Coupling + Coulomb U | Strong Coulomb U |
| Ground State | j_eff = 1/2 Mott Insulator | S = 1/2 Mott Insulator |
| Magnetic Order | Canted Antiferromagnetic | Antiferromagnetic |
| Néel Temperature (T_N) | ~240 K | ~325 K |
Defect Chemistry and Non-Stoichiometry Effects (e.g., Oxygen Deficiency)
Defect chemistry plays a crucial role in determining the functional properties of perovskite oxides. researchgate.net These materials can exhibit significant deviations from their ideal stoichiometry without losing structural integrity, particularly through the formation of oxygen vacancies. researchgate.netnih.gov The creation of oxygen vacancies, resulting in an oxygen-deficient perovskite (ABO₃₋δ), is a common phenomenon and can be controlled through various methods such as heat treatment under specific atmospheric conditions or by doping the A or B sites with aliovalent cations. mdpi.comresearchgate.net
In the context of lanthanum-iridium oxides, oxygen deficiency can significantly alter the electronic and catalytic properties. Oxygen vacancies act as specific reaction sites and can change the material's surface electronic structure. mdpi.com The formation of an oxygen vacancy leads to charge compensation, which typically involves the reduction of the transition metal cation (in this case, iridium), creating a mixed-valence state (e.g., Ir⁴⁺ and Ir³⁺). frontiersin.org
This non-stoichiometry has several important consequences:
Enhanced Ionic Transport: Oxygen vacancies are essential for oxide ion conductivity, as they provide pathways for oxygen ions to move through the lattice. This is a key property for applications in solid oxide fuel cells and sensors. rsc.org
Modified Electronic Structure: The presence of oxygen vacancies and the resulting mixed-valence state of iridium can increase electronic conductivity and alter the magnetic properties of the material.
Improved Catalytic Activity: Oxygen-deficient perovskites have shown enhanced performance in catalytic applications, such as the oxygen evolution reaction (OER). scispace.comrsc.org The vacancies can act as active sites for the adsorption of reactant molecules and facilitate charge transfer processes. researchgate.net
The ability to tune the concentration of oxygen vacancies provides a powerful tool for engineering the properties of lanthanum-iridium-based perovskite oxides for specific advanced applications. mdpi.comrsc.org
Emerging Research Avenues and Future Directions for Iridium Lanthanum Compounds
Exploration of Novel Stoichiometries and Metastable Phases for Iridium-Lanthanum (e.g., Potential for Iridium-lanthanum (3/7))
While established iridium-lanthanum compounds have demonstrated a range of interesting properties, the exploration of novel stoichiometries and metastable phases presents a frontier for discovering materials with unique electronic and catalytic functionalities. The hypothetical compound, Iridium-lanthanum (3/7), serves as a compelling example of the uncharted territory in this chemical space.
The synthesis of such unconventional compositions would likely require non-equilibrium techniques, such as:
Molten flux synthesis: This method has been successfully employed to grow single crystals of known iridium-lanthanum oxides, like the two polymorphs of La3IrO7. researchgate.net By carefully controlling the composition and cooling rate of the flux, it may be possible to trap metastable phases with novel stoichiometries.
High-pressure, high-temperature (HPHT) synthesis: Applying extreme pressures and temperatures can alter thermodynamic landscapes, favoring the formation of dense, unprecedented crystal structures.
Thin-film deposition techniques: Methods like pulsed laser deposition (PLD) and molecular beam epitaxy (MBE) allow for precise, layer-by-layer control over the composition, potentially enabling the fabrication of materials with stoichiometries that are unstable in bulk form.
The potential properties of a compound like Iridium-lanthanum (3/7) are speculative but could be significant. For instance, the specific ratio of iridium to lanthanum could lead to unique valence states and coordination environments for the iridium atoms, which in turn could dramatically influence the material's catalytic activity, magnetic ordering, and electronic transport properties. Research into amorphous lanthanum-iridium oxides has already shown that altering the local structure and coordination can lead to enhanced performance in applications like water splitting. rsc.org
Development of Advanced In Situ and Operando Characterization Techniques for Dynamic Processes
To truly understand the mechanisms underlying the performance of iridium-lanthanum materials, particularly in catalytic and energy storage applications, it is crucial to study them under real-world operating conditions. numberanalytics.comaip.org The development and application of advanced in situ and operando characterization techniques are therefore paramount. numberanalytics.comaip.org
These techniques allow researchers to observe dynamic changes in the material's structure, composition, and electronic properties as they happen. mdpi.comresearchgate.net Key methods include:
Operando X-ray Absorption Spectroscopy (XAS): This technique can provide real-time information on the oxidation state and local coordination environment of iridium and lanthanum atoms during a chemical reaction. numberanalytics.com
In situ Transmission Electron Microscopy (TEM): Enables the direct visualization of morphological and structural changes at the nanoscale while the material is subjected to stimuli like heat or a reactive gas environment. numberanalytics.com
Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS): Allows for the study of the surface chemistry and electronic structure of the material in the presence of gases and liquids, providing insights into reaction intermediates and surface reconstruction. researchgate.net
By employing these sophisticated techniques, scientists can bridge the gap between the static structure of a material and its dynamic functionality, leading to a more rational design of improved iridium-lanthanum compounds.
Synergistic Integration of Experimental Synthesis and High-Throughput Computational Screening
The combination of experimental synthesis with high-throughput computational screening represents a powerful strategy for accelerating the discovery of new iridium-lanthanum materials with desired properties. nih.gov
High-throughput computational screening involves the use of computational methods, such as density functional theory (DFT), to rapidly evaluate the properties of a large number of candidate materials. This approach can be used to predict the stability, electronic structure, and other key characteristics of hypothetical iridium-lanthanum compounds with various stoichiometries and crystal structures. This allows researchers to prioritize the most promising candidates for experimental synthesis, saving significant time and resources.
The workflow for this synergistic approach typically involves:
Computational Prediction: A large library of potential iridium-lanthanum structures is generated and their properties are calculated.
Experimental Synthesis: The most promising candidates identified through screening are then synthesized in the laboratory using techniques like solid-state reaction, flux growth, or thin-film deposition.
Characterization and Feedback: The properties of the synthesized materials are experimentally measured and compared with the computational predictions. This feedback loop helps to refine the computational models and improve their predictive accuracy for future screenings.
This integrated approach has the potential to dramatically accelerate the pace of materials discovery in the iridium-lanthanum system.
Designing Iridium-Lanthanum Materials for Specific Energy Conversion and Storage Applications
The unique electronic and catalytic properties of iridium-lanthanum compounds make them promising candidates for a variety of energy conversion and storage applications. researchgate.net Future research will focus on designing materials with tailored properties for specific technologies.
One key area of interest is in electrocatalysis , particularly for the oxygen evolution reaction (OER), which is a critical process in water splitting for hydrogen production. Amorphous lanthanum-iridium oxides have already demonstrated high activity for the OER. rsc.org Future work will involve optimizing the composition and structure of these materials to further enhance their efficiency and durability.
Another potential application is in solid oxide fuel cells (SOFCs) , where iridium-based materials can serve as durable and active electrode materials. The ability to tune the electronic and ionic conductivity of iridium-lanthanum oxides by modifying their stoichiometry could lead to improved SOFC performance.
The design of these materials will be guided by a deep understanding of the structure-property relationships, which can be elucidated through the advanced characterization and computational techniques discussed in the previous sections.
Fundamental Investigations into Strongly Correlated Electron Systems
Iridium-based oxides are well-known for exhibiting strong electron-electron correlations, which can give rise to a rich variety of exotic electronic and magnetic phenomena, such as metal-insulator transitions and unconventional superconductivity. columbia.eduesrf.frarxiv.org The presence of lanthanum, a rare-earth element, can further influence these correlations through its f-electrons and the potential for magnetic interactions.
Future research in this area will focus on:
Tuning the strength of electron correlations: This can be achieved by chemical doping, applying external pressure, or through epitaxial strain in thin films.
Investigating the interplay between different degrees of freedom: In these materials, the charge, spin, orbital, and lattice degrees of freedom are intimately coupled. Understanding this interplay is key to controlling the emergent properties.
Searching for new quantum phases: The complex interactions in iridium-lanthanum compounds could host novel quantum states of matter, such as quantum spin liquids or topological phases.
These fundamental investigations will not only expand our understanding of condensed matter physics but could also pave the way for new electronic devices with unprecedented functionalities.
Research on Nano-scale Iridium-Lanthanum Architectures and Their Functionalization
The properties of materials can be dramatically altered when they are structured at the nanoscale. Research into nano-scale iridium-lanthanum architectures will explore how controlling the size, shape, and dimensionality of these materials can lead to enhanced performance and new functionalities.
Examples of promising nano-architectures include:
Nanoparticles: Iridium nanoparticles have been investigated for applications in cancer therapy. oatext.com By incorporating lanthanum, it may be possible to create bimetallic nanoparticles with enhanced catalytic or biomedical properties.
Nanorods and Nanowires: These one-dimensional structures can exhibit unique electronic transport and optical properties due to quantum confinement effects.
Nanosheets and Thin Films: Two-dimensional materials can have very high surface areas, making them ideal for applications in catalysis and sensing.
Mesoporous Structures: Materials with ordered pores in the nanometer range can facilitate the transport of reactants and products, leading to improved performance in catalytic and energy storage applications. researchgate.net
Furthermore, the functionalization of these nano-architectures with other molecules or materials can impart new capabilities. For example, attaching organic ligands to iridium-lanthanum nanoparticles could improve their biocompatibility or target them to specific cells or tissues.
The development of synthetic methods to create these complex nano-architectures with high precision and the investigation of their unique properties will be a major focus of future research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
